molecular formula C19H14O6 B2809203 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate CAS No. 859660-85-8

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

Cat. No.: B2809203
CAS No.: 859660-85-8
M. Wt: 338.315
InChI Key: NIYQTDYBNNFHIP-IUXPMGMMSA-N
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Description

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a complex organic compound characterized by its unique structural features. This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate typically involves multi-step organic reactions. One common approach includes the condensation of benzo[d][1,3]dioxole derivatives with appropriate benzofuran intermediates under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common practices to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology

In biological research, (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is studied for its potential pharmacological properties. It has shown promise in preliminary studies as an anti-inflammatory and antioxidant agent .

Medicine

The compound’s potential therapeutic applications are being explored, particularly in the treatment of diseases related to oxidative stress and inflammation. Its ability to modulate specific biological pathways makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate involves its interaction with specific molecular targets. It is believed to exert its effects by modulating oxidative stress pathways and inhibiting pro-inflammatory mediators. The compound’s structure allows it to interact with enzymes and receptors involved in these pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate apart from similar compounds is its unique combination of the benzo[d][1,3]dioxole and benzofuran moieties. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O6/c1-10-14(24-11(2)20)6-4-13-18(21)17(25-19(10)13)8-12-3-5-15-16(7-12)23-9-22-15/h3-8H,9H2,1-2H3/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYQTDYBNNFHIP-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC4=C(C=C3)OCO4)C2=O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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